5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions are typically substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with essential bacterial enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,3,4-Oxadiazole: Widely studied for its medicinal properties.
Uniqueness
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)10-12-9(16-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI Key |
LHGRVZNOPAHWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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